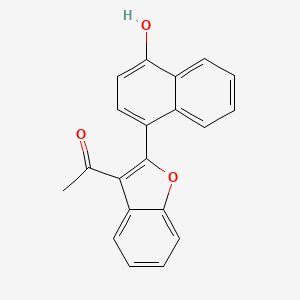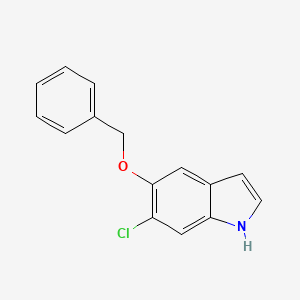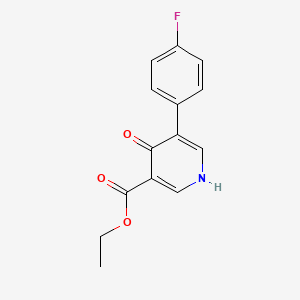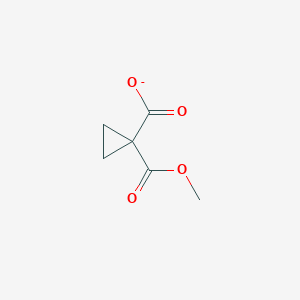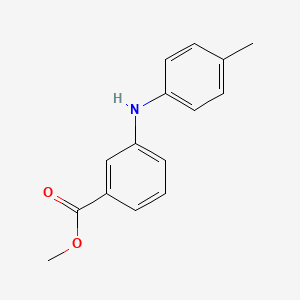
Methyl 3-(p-tolylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(p-tolylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-tolylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids . The reaction conditions often include the use of solid acids such as zirconium metal catalysts fixed with titanium, which have shown high activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification processes. The use of recoverable solid acids is preferred due to their strong acidity and insolubility in organic solvents, making them reusable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(p-tolylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitrobenzoates, aminobenzoates, and various substituted benzoates, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(p-tolylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(p-tolylamino)benzoate involves its interaction with specific molecular targets. For example, in aminolysis reactions, the compound undergoes nucleophilic attack by ammonia, leading to the formation of amides. The transition state structures and energies indicate that the catalytic role of ammonia facilitates proton-transfer processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
- Methyl 3-nitrobenzoate
Uniqueness
Methyl 3-(p-tolylamino)benzoate is unique due to the presence of the methylanilino group, which imparts distinct chemical properties and reactivity compared to other benzoates.
Properties
CAS No. |
575446-42-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 3-(4-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-14-5-3-4-12(10-14)15(17)18-2/h3-10,16H,1-2H3 |
InChI Key |
HLGUTEDXNDCAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
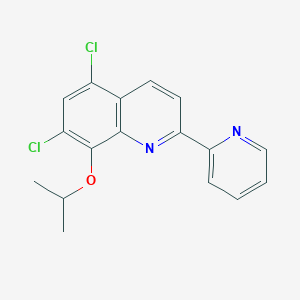
![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)
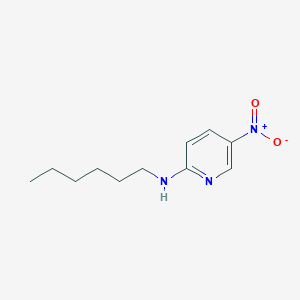
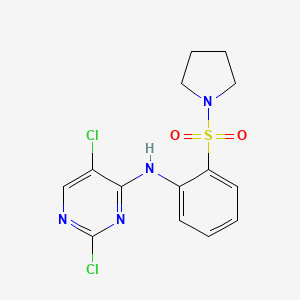
![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)
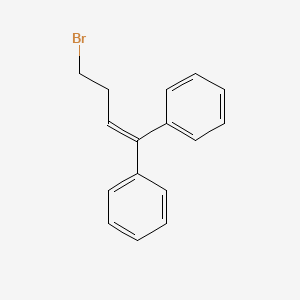

![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)
